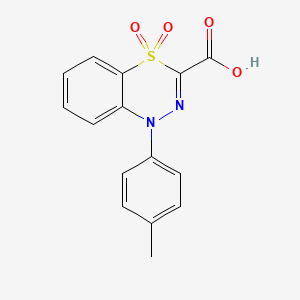
1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one, also known as TFP, is a small molecule compound that has gained much attention in scientific research due to its unique pharmacological properties.
Mécanisme D'action
1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one acts by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels can lead to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety. This compound has also been shown to have an effect on the levels of other neurotransmitters, including dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one is that it is a small molecule compound, which means it can easily penetrate the blood-brain barrier and reach the brain. This makes it an ideal candidate for the treatment of psychiatric disorders. However, one limitation of this compound is that it has a relatively short half-life, which means it needs to be administered frequently to maintain therapeutic levels.
Orientations Futures
There are a number of future directions for the study of 1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one. One potential area of research is the development of new this compound derivatives with improved pharmacological properties. Another area of research is the study of the long-term effects of this compound on the brain and the body. Additionally, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, this compound could be studied in animal models of psychiatric disorders to determine its efficacy in treating these disorders.
Conclusion:
In conclusion, this compound is a small molecule compound that has gained much attention in scientific research due to its unique pharmacological properties. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. This compound acts by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of serotonin in the synaptic cleft. This compound has a number of biochemical and physiological effects, and while it has some limitations, it has many potential future directions for research.
Méthodes De Synthèse
1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The first step involves the reaction of 2-aminobenzothiazole with 4-(trifluoromethyl)benzaldehyde to give the corresponding Schiff base. This Schiff base is then reacted with 3-(4-bromophenyl)propanoic acid to give the desired this compound compound.
Applications De Recherche Scientifique
1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. This compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain, leading to an improvement in mood and a reduction in anxiety.
Propriétés
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c18-17(19,20)13-4-1-12(2-5-13)3-6-14(24)22-8-9-23(15(25)11-22)16-21-7-10-26-16/h1-2,4-5,7,10H,3,6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCWFQINXGNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid](/img/structure/B2793625.png)
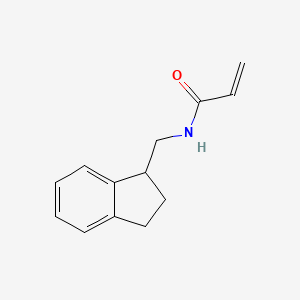
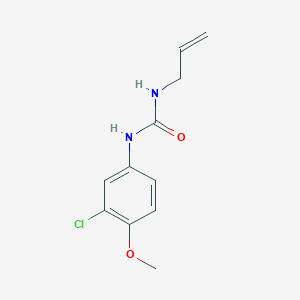
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2793628.png)


![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2793633.png)
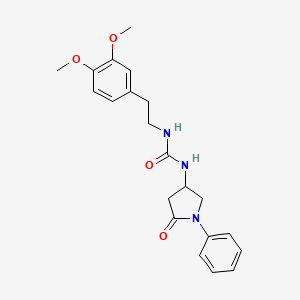
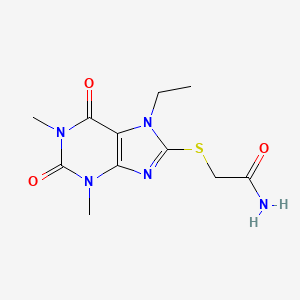
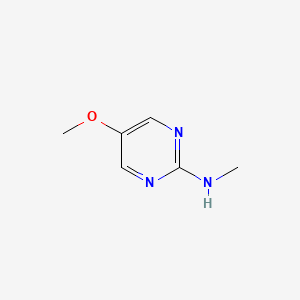
![4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793640.png)
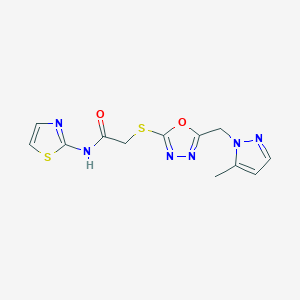
![Ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2793646.png)
